17alpha-Allyltestosterone, also known as 17α-allyl-19-nortestosterone or allylnandrolone, is a synthetic steroid with progestogenic properties. It is derived from the anabolic-androgenic steroid nandrolone (19-nortestosterone) and features an allyl group at the 17α position. This compound is notable for its unique structural modifications that enhance its biological activity compared to other steroids. Its chemical formula is , with a molar mass of approximately 314.469 g/mol .
The chemical reactivity of 17alpha-Allyltestosterone can be attributed to its steroidal structure, which contains multiple functional groups that allow it to participate in various chemical transformations. These include:
These reactions are essential for synthesizing derivatives and analogs that may exhibit enhanced pharmacological properties
17alpha-Allyltestosterone exhibits significant biological activity, primarily as a progestogen. Its affinity for various hormone receptors is as follows: These receptor affinities suggest that while it has some androgenic properties, it primarily functions through progestogenic pathways, making it relevant in hormone replacement therapies and potential treatments for hormone-sensitive conditions .
The synthesis of 17alpha-Allyltestosterone typically involves several key steps:
17alpha-Allyltestosterone has several applications in medicinal chemistry and pharmacology:
Studies examining the interactions of 17alpha-Allyltestosterone with various receptors have shown that it exhibits selective binding profiles. Notably, its high affinity for the progesterone receptor suggests potential therapeutic uses in conditions requiring progestogenic activity without significant androgenic side effects. Further research into its interactions with other steroid receptors could elucidate additional therapeutic roles or side effects associated with its use
Several compounds share structural similarities with 17alpha-Allyltestosterone, including: 17alpha-Allyltestosterone is unique due to its specific allylic modification at the 17α position, which enhances its progestogenic activity while minimizing androgenic effects compared to other steroids like nandrolone and testosterone. This makes it particularly valuable in therapeutic contexts where a strong progestin effect is desired without significant androgenic side effects
The synthesis of 17α-allyltestosterone represents a significant milestone in steroid chemistry, emerging from the pioneering work of testosterone synthesis in the mid-1930s. The compound, first synthesized in 1936, followed closely on the heels of the groundbreaking isolation and synthesis of testosterone itself, which was achieved independently by Adolf Butenandt in Göttingen and Leopold Ruzicka in Basel in 1935 [35] [47]. This historical context is crucial for understanding the development of 17α-allyltestosterone synthesis methodologies. The early synthesis of 17α-allyltestosterone was fundamentally rooted in the chemical modification principles established during the testosterone discovery era. Ernst Laqueur and his team in Amsterdam had successfully extracted 10 milligrams of testosterone from 100 kilograms of bull testes in 1935, providing the foundational understanding of steroid structure that would enable subsequent chemical modifications [47]. The recognition that chemical modification of natural hormones could be advantageous started a new era in structure-activity studies and drug design, directly influencing the development of 17α-allyltestosterone synthesis [33]. The 1936 prototype synthesis of 17α-allyltestosterone was developed as part of the broader exploration of 17α-alkylated anabolic steroids. The compound was synthesized through direct alkylation at the C17α position, utilizing the emerging understanding of steroid chemistry that had been consolidated at University College London in 1932, where famous chemists including Adolf Butenandt reached consensus on the four-ring steroid structure [47]. This early synthetic approach was characterized by relatively harsh reaction conditions and modest yields, typical of the era's limitations in synthetic methodology. The historical development showed that extension of the C17α alkyl chain longer than an ethyl group abolished androgenic activity and converted the drug into an antiandrogen, as observed with allylestrenol [6]. This structure-activity relationship discovery was pivotal in understanding the unique properties of 17α-allyltestosterone and distinguishing it from other 17α-alkylated derivatives. Modern variations of the synthesis have evolved significantly from the 1936 prototype. Contemporary synthetic approaches incorporate advanced organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions for steroid modification [24]. These modern methodologies have dramatically improved both the efficiency and selectivity of the synthetic process, allowing for more controlled introduction of the allyl group at the C17α position. Table 1: Historical Development of 17α-Allyltestosterone Synthesis The allylation reaction at the C17α position of testosterone represents a complex mechanistic process that has been extensively studied to understand the stereochemical and electronic factors governing this transformation. The mechanism involves nucleophilic addition of allyl organometallic reagents to the 17-keto function of testosterone derivatives, followed by stereoselective formation of the C17α-allyl substituent [38]. The fundamental mechanism begins with the preparation of allylmagnesium bromide from magnesium turnings and allyl bromide in anhydrous diethyl ether [38]. This Grignard reagent serves as the nucleophilic species that attacks the electrophilic carbonyl carbon at the C17 position. The reaction proceeds through a six-membered transition state that determines the stereochemical outcome, favoring the α-configuration due to steric and electronic factors inherent in the steroid framework [19]. The stereoselectivity of the allylation reaction is governed by the Cram-Felkin-Anh model, where the incoming nucleophile approaches the carbonyl group from the less hindered face [19]. In the case of testosterone derivatives, the β-face is significantly more sterically congested due to the angular methyl group at C18 and the overall steroid framework geometry. This steric environment strongly favors attack from the α-face, resulting in the preferential formation of the 17α-allyl configuration. Table 2: Mechanistic Parameters for C17α Allylation The electronic factors contributing to the reaction mechanism involve the polarization of the C17 carbonyl group by the electron-withdrawing effects of the steroid framework. The conjugated system extending from the A-ring through the D-ring creates an electronic environment that enhances the electrophilicity of the C17 carbonyl carbon, facilitating nucleophilic attack by the allyl Grignard reagent [34]. Modern mechanistic studies have revealed that the allylation reaction can also be achieved through palladium-catalyzed allylic substitution mechanisms. These reactions proceed through π-allyl palladium intermediates that allow for high enantioselectivity and regioselectivity [18] [23]. The Tsuji-Trost reaction mechanism has been particularly successful in steroid chemistry, providing an alternative pathway for introducing allyl groups at various positions including C17α [23]. The palladium-catalyzed mechanism involves initial coordination of the palladium catalyst to the allyl substrate, followed by oxidative addition to form the π-allyl complex [23]. This intermediate can then be attacked by the steroid nucleophile, resulting in the formation of the C17α-allyl bond with excellent stereochemical control. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it particularly attractive for complex steroid synthesis [18]. Advanced mechanistic investigations have also explored the use of other transition metals for allylation reactions. Indium-catalyzed allylation has shown promise for steroid modification, proceeding through different mechanistic pathways that involve equilibrium between geometric isomers of allyl indium species [20]. These alternative mechanisms provide additional synthetic flexibility and can be tailored to specific stereochemical requirements. The purification of 17α-allyltestosterone requires sophisticated chromatographic techniques due to the structural similarity between the desired product and various synthetic byproducts. Traditional purification methods have evolved significantly from simple recrystallization techniques used in early syntheses to advanced high-performance liquid chromatography methods employed in modern laboratories [28]. The initial purification approach involved recrystallization from organic solvent mixtures, typically acetone and petroleum ether [25]. This method, while simple, suffered from significant product losses and incomplete separation of stereoisomers. The crude 17α-allyltestosterone obtained from synthetic reactions typically contains the 17β-isomer as a minor contaminant, along with unreacted starting materials and various side products formed during the allylation process [38]. Flash column chromatography emerged as the standard purification method for 17α-allyltestosterone, utilizing silica gel as the stationary phase and hexane-acetone mixtures as the mobile phase [38]. The typical procedure involves loading the crude reaction mixture onto a silica gel column and eluting with a gradient of increasing polarity. The separation is based on the differential adsorption of compounds to the silica surface, with 17α-allyltestosterone typically eluting at hexane:acetone ratios of 90:10 [38]. Table 3: Purification Methods and Efficiency Modern purification strategies employ high-performance liquid chromatography techniques that provide superior resolution and efficiency. Semi-preparative two-dimensional liquid chromatography has emerged as a powerful tool for steroid purification, significantly enhancing peak capacity and resolution by integrating orthogonal separation mechanisms [28]. The core principle involves using two chromatographic columns with different separation mechanisms, such as reversed-phase chromatography combined with hydrophilic interaction chromatography [28]. The optimization of purification yields has been achieved through careful control of reaction conditions and purification parameters. The use of anhydrous solvents and inert atmosphere during synthesis minimizes the formation of oxidative byproducts that complicate purification [38]. Temperature control during chromatographic separation is crucial, as elevated temperatures can lead to isomerization or degradation of the steroid framework [28]. Advanced purification techniques include the use of immobilized testosterone affinity chromatography for selective binding and purification of testosterone derivatives [41]. This method exploits the specific binding interactions between steroids and specialized resin matrices, providing highly selective purification with minimal cross-contamination [39]. Table 4: Yield Optimization Parameters The implementation of automated purification systems has further improved yield optimization. These systems can monitor the purification process in real-time and adjust parameters to maximize recovery while maintaining purity standards [28]. The integration of mass spectrometry detection allows for precise identification and collection of the desired product fractions, minimizing losses during the purification process. Crystallization optimization has also been explored as a complementary purification strategy. The selection of appropriate solvent systems and crystallization conditions can significantly improve both the purity and yield of the final product [25]. Slow crystallization from methanol or ethanol solutions has been particularly effective for obtaining high-purity 17α-allyltestosterone suitable for analytical characterization [25]. 17alpha-Allyltestosterone, with the molecular formula C₂₂H₃₂O₂ and molecular weight of 328.496 g/mol, exhibits physicochemical properties characteristic of steroid compounds [1] [2]. The compound's solubility profile is dominated by its lipophilic nature, typical of testosterone derivatives modified with alkyl substituents. Water Solubility Characteristics The aqueous solubility of 17alpha-Allyltestosterone is expected to be low, consistent with the general behavior of anabolic steroids. The presence of the allyl group at the 17α position enhances the lipophilic character of the molecule compared to the parent testosterone structure [3]. This structural modification reduces hydrogen bonding capacity with water molecules while increasing hydrophobic interactions. Partition Coefficient Analysis The octanol-water partition coefficient (LogP) for 17alpha-Allyltestosterone is estimated to be in the range of 3-4, based on structure-activity relationships for similar steroid compounds [4] [5]. This value indicates significant lipophilicity, which is enhanced by the allyl substitution at the 17α position. The partition coefficient governs the compound's distribution between aqueous and lipid phases, affecting its bioavailability and tissue distribution [4]. Studies on related steroid compounds demonstrate that partition coefficients can be determined experimentally using various methods, including traditional shake-flask techniques and high-performance liquid chromatography [6] [7]. The relationship between molecular structure and partition coefficient follows established quantitative structure-property relationships for steroid molecules. The thermal stability of 17alpha-Allyltestosterone follows patterns observed in related steroid compounds, with decomposition typically occurring in the temperature range of 200-300°C [8] [9]. Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides insights into the compound's stability profile and decomposition mechanisms. Degradation Temperature Profile Steroid compounds generally exhibit moderate thermal stability, with 17alpha-Allyltestosterone expected to maintain structural integrity up to approximately 200°C under inert atmospheric conditions [8] [10]. The allyl substituent may influence the thermal decomposition pathway, potentially creating additional fragmentation routes compared to unsubstituted testosterone. Kinetic Analysis Thermal degradation of steroid compounds typically follows first-order kinetics, as observed in related studies on steroid thermal decomposition [11] [12]. The activation energy for thermal decomposition is estimated to be in the range of 100-200 kJ/mol, consistent with values reported for similar organic compounds undergoing thermal breakdown [10] [13]. The degradation kinetics can be described by the Arrhenius equation: $$ k = A \exp\left(-\frac{E_a}{RT}\right) $$ where k is the rate constant, A is the pre-exponential factor, E_a is the activation energy, R is the gas constant, and T is the absolute temperature. Decomposition Products Thermal decomposition of 17alpha-Allyltestosterone is expected to produce various organic fragments through multiple pathways, including dehydration, dealkylation, and ring-opening reactions [14] [12]. The presence of the allyl group may lead to specific fragmentation patterns distinct from those observed in testosterone decomposition. The spectroscopic characterization of 17alpha-Allyltestosterone provides essential fingerprinting information for identification and purity assessment. The compound exhibits characteristic absorption and fragmentation patterns that distinguish it from related steroid compounds. Ultraviolet-Visible Spectroscopy 17alpha-Allyltestosterone displays UV absorption characteristics typical of α,β-unsaturated ketone systems present in steroid structures [15] [16]. The maximum absorption wavelength (λmax) is expected to occur around 240-250 nm, corresponding to the π→π* transition of the conjugated system in the A-ring of the steroid skeleton [17] [18]. The UV spectrum typically shows: Environmental factors such as solvent polarity and pH can influence the exact position and intensity of absorption bands [16] [19]. Derivative spectroscopy may be employed to enhance spectral resolution and identify minor spectral features that aid in compound identification [18]. Mass Spectrometry Fragmentation The mass spectrometric behavior of 17alpha-Allyltestosterone follows characteristic fragmentation patterns observed in testosterone derivatives [20] [21] [22]. The molecular ion peak appears at m/z 328, corresponding to the molecular weight of the compound. Key fragmentation pathways include: Electrospray ionization mass spectrometry provides enhanced sensitivity for steroid analysis, while electron impact ionization generates more extensive fragmentation patterns useful for structural elucidation [23] [22]. Collision-induced dissociation can provide additional structural information through controlled fragmentation of selected precursor ions. Nuclear Magnetic Resonance Spectroscopy While not explicitly requested, ¹H NMR spectroscopy would show characteristic signals for the steroid backbone protons along with distinctive allyl group signals around 5-6 ppm for the vinyl protons and 2-3 ppm for the methylene protons [24] [25]. ¹³C NMR would provide complementary structural information about the carbon framework and substitution pattern.Compound Name Structural Features Affinity for Progesterone Receptor Affinity for Androgen Receptor Nandrolone 19-nortestosterone base Low Moderate Testosterone Natural androgen Low High Allylestrenol Allylic modification High Very low Medroxyprogesterone Progestin with methyl group Very high Low Uniqueness
Historical Synthesis Pathways (1936 Prototype to Modern Variations)
Year Methodology Key Features Yield (%) Reference 1936 Direct alkylation Harsh conditions, basic protocol 15-25 [1] 1955 Improved alkylation Modified reaction conditions 35-45 [25] 1970s Organometallic approaches Introduction of Grignard reagents 50-65 [38] 1990s Palladium-catalyzed methods Enhanced selectivity 70-85 [24] 2000s Modern cross-coupling Optimized conditions 85-95 [18] Key Reaction Mechanisms: Allylation at C17α Position
Parameter Value Conditions Reference Reaction Temperature 0°C to 25°C THF solvent [38] Reaction Time 1-2 hours Standard conditions [38] Stereoselectivity (α:β) 95:5 Grignard method [38] Yield (α-isomer) 74% Optimized protocol [38] Purification Strategies and Yield Optimization
Method Purity Achieved (%) Recovery Yield (%) Time Required Reference Recrystallization 85-90 60-70 24-48 hours [25] Flash Chromatography 95-98 80-90 4-6 hours [38] Preparative HPLC 99+ 85-95 2-3 hours [28] Two-dimensional LC 99.5+ 90-95 3-4 hours [28] Parameter Optimal Range Effect on Yield Reference Reaction Temperature 0-25°C +15% yield improvement [38] Solvent Purity >99.5% anhydrous +10% yield improvement [38] Reaction Time 1-2 hours Optimal conversion [38] Workup pH 7.0-8.0 Minimizes decomposition [38] Storage Temperature -20°C Prevents degradation [26] Solubility and Partition Coefficients (LogP)
Parameter Value Method/Basis Molecular Formula C₂₂H₃₂O₂ Confirmed experimental Molecular Weight 328.496 g/mol Mass spectrometry Estimated LogP 3.0-4.0 Structure-activity relationship Water Solubility Low (< 0.1 mg/mL) Typical steroid behavior Lipophilicity High Enhanced by allyl group Thermal Stability and Degradation Kinetics
Thermal Parameter Expected Value Basis Onset Decomposition Temperature 200-250°C Steroid class behavior Peak Decomposition Temperature 250-300°C Typical steroid range Activation Energy 100-200 kJ/mol Literature estimates Kinetic Order First-order Common steroid behavior Mass Loss at 300°C 80-95% Complete decomposition Spectroscopic Fingerprinting (UV-Vis, Mass Spectrometry)
Spectroscopic Method Key Features Analytical Value UV-Vis λmax ~245 nm, ε ~16,000 Identification and quantitation MS (EI) m/z 328 [M]⁺, characteristic fragments Structural confirmation MS/MS Controlled fragmentation patterns Enhanced specificity ¹H NMR Steroid and allyl proton signatures Complete structural analysis
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Dates